molecular formula C21H22N4O2 B15190366 Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- CAS No. 70540-65-7

Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)-

Cat. No.: B15190366
CAS No.: 70540-65-7
M. Wt: 362.4 g/mol
InChI Key: UIXBBNSXZOGOBE-UHFFFAOYSA-N
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Description

Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a piperazine ring, a quinazolinone moiety, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride in the presence of a base like pyridine.

    Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a nucleophilic substitution reaction between a suitable piperazine derivative and the quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinazolinone N-oxides.

    Reduction: Quinazolinone amines.

    Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By inhibiting key enzymes, it can disrupt cellular processes such as proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

    Quinazolinone derivatives: Compounds with the quinazolinone core but varying functional groups.

Uniqueness

Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- is unique due to the combination of its piperazine ring, quinazolinone moiety, and acetyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

70540-65-7

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H22N4O2/c1-23-11-13-24(14-12-23)19(26)15-25-20(16-7-3-2-4-8-16)22-18-10-6-5-9-17(18)21(25)27/h2-10H,11-15H2,1H3

InChI Key

UIXBBNSXZOGOBE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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